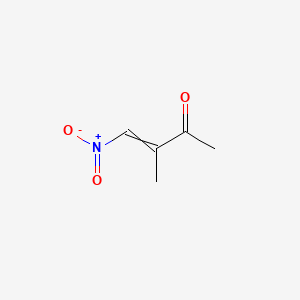
p-Nitrophenyl sophoroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl sophoroside is a glycoside derivative of p-nitrophenol and sophorose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-nitrophenyl sophoroside typically involves the condensation of tetra-O-acetyl-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside. This reaction is followed by appropriate deblocking reactions to yield an approximately equimolar mixture of this compound and p-nitrophenyl laminarabioside . The two glycosides are then separated and isolated in pure form by cellulose-column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrophenyl sophoroside can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, reduction reactions yield p-aminophenyl sophoroside, while substitution reactions can yield various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl sophoroside has several applications in scientific research:
Chemistry: It is used as a model compound for studying glycoside reactions and mechanisms.
Biology: It serves as a substrate for enzyme assays, particularly for glycosidases.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of p-nitrophenyl sophoroside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-nitrophenol and sophorose. This reaction is often used to study enzyme kinetics and inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Nitrophenyl laminarabioside: Another glycoside derivative of p-nitrophenol, similar in structure but with different sugar moieties.
p-Nitrophenyl glucoside: A simpler glycoside with a single glucose unit.
Uniqueness
p-Nitrophenyl sophoroside is unique due to its specific sugar moiety, sophorose, which is relatively rare compared to other sugars like glucose. This uniqueness makes it valuable for studying specific carbohydrate-protein interactions and enzyme mechanisms .
Eigenschaften
Molekularformel |
C18H25NO13 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
InChI-Schlüssel |
ZGWCYKZKLZNQQX-GSPJEIBNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


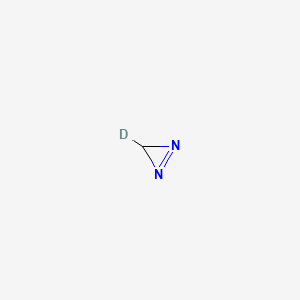
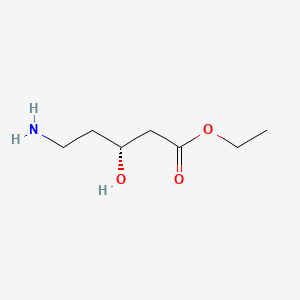
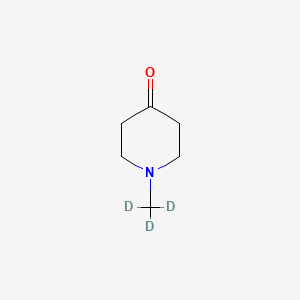

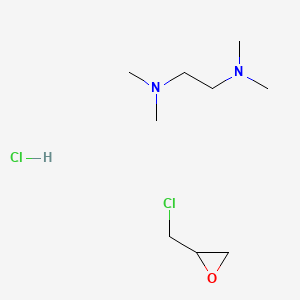
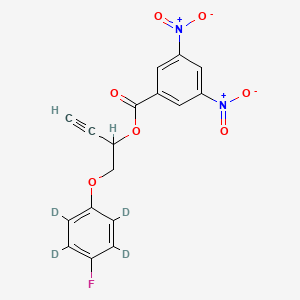
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
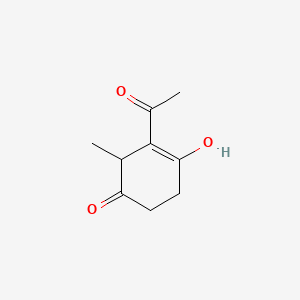

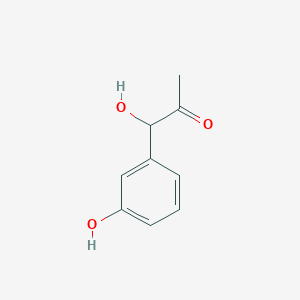

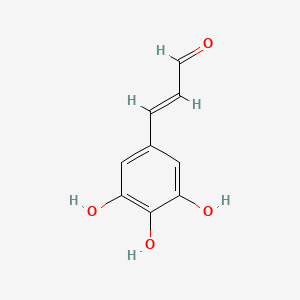
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
